4-(2-Iodoacetamido)-TEMPO Exhibits Larger Nucleotide-Induced Angular Displacement Than 4-Maleimido-TEMPO in Myosin
In a head-to-head comparison using myosin subfragment 1 (S1) decorated muscle fibers, the iodoacetamido-PROXYL spin label (IPSL), an analog of 4-(2-Iodoacetamido)-TEMPO, demonstrated a larger angular displacement upon binding MgADP than the 4-maleimido-TEMPO spin label. The IPSL-labeled myosin exhibited a quantifiably greater rotation from the rigor state, making it a more sensitive probe for detecting cross-bridge motion during the rigor-to-MgADP state transition [1].
| Evidence Dimension | Angular displacement of spin-labeled myosin upon nucleotide binding |
|---|---|
| Target Compound Data | Larger angular displacement (exact angular difference not specified in abstract, but stated as "larger than that detected with the (maleimido)tempo spin label") |
| Comparator Or Baseline | 4-Maleimido-TEMPO spin label: smaller angular displacement |
| Quantified Difference | Larger (statistically significant difference) |
| Conditions | SDSL-EPR of myosin subfragment 1 (S1) decorated muscle fibers, comparing rigor vs. MgADP-bound states |
Why This Matters
For researchers studying muscle contraction or other force-generating protein systems, the enhanced sensitivity to conformational changes provided by the iodoacetamide linkage is critical for detecting subtle but functionally significant motions.
- [1] Ajtai, K., French, A. R., & Burghardt, T. P. (1990). Specificity and orientation of (iodoacetamido)proxyl spin-labeled myosin subfragment 1 decorating muscle fibers: localization of protein-bound spin labels using SDS-PAGE. Biochemistry, 29(33), 7733-7741. View Source
